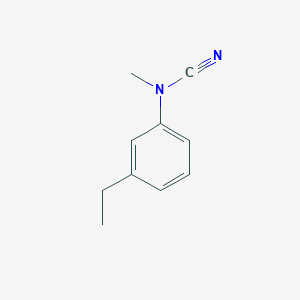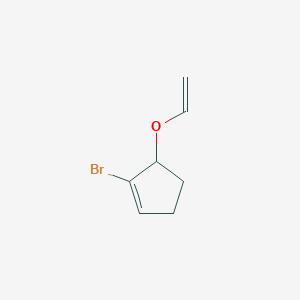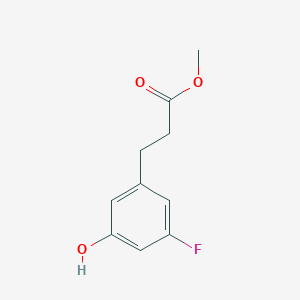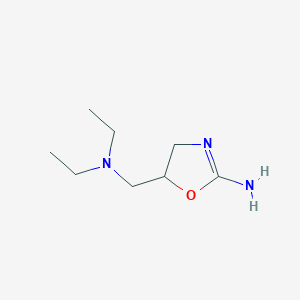![molecular formula C8H10N4S B8292000 3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile](/img/structure/B8292000.png)
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile is a chemical compound that features a pyrimidine ring substituted with an amino group at the 4-position and a methylsulfanyl group at the 2-position The propanenitrile group is attached to the sulfur atom of the methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile typically involves multiple steps starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of benzylidene acetones with ammonium thiocyanate, followed by ring closure and aromatization.
Introduction of the Methylsulfanyl Group: The pyrimidine intermediate is then subjected to S-methylation using methyl iodide or dimethyl sulfate.
Attachment of the Propanenitrile Group: The final step involves the nucleophilic substitution reaction where the methylsulfanyl group is reacted with 3-bromopropanenitrile under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines.
Aplicaciones Científicas De Investigación
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential antitrypanosomal and antiplasmodial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It is employed in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group on the pyrimidine ring can form hydrogen bonds with active site residues, while the nitrile group can participate in coordination with metal ions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-aminopyrimidine derivatives: These compounds share the pyrimidine core structure and exhibit similar biological activities.
Methylsulfanyl-substituted pyrimidines: These compounds have the methylsulfanyl group but may differ in the position or additional substituents.
Uniqueness
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile is unique due to the combination of the amino group, methylsulfanyl group, and propanenitrile moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Propiedades
Fórmula molecular |
C8H10N4S |
|---|---|
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile |
InChI |
InChI=1S/C8H10N4S/c9-3-1-5-13-6-8-11-4-2-7(10)12-8/h2,4H,1,5-6H2,(H2,10,11,12) |
Clave InChI |
UYACGRRBMAJKDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1N)CSCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl]carbamate](/img/structure/B8291934.png)
![[5-(4-Fluoro-phenyl)-3-methyl-3H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B8291940.png)









![4-Aminomethyl-1-[3-(p-Fluorophenoxy)propyl]piperidine](/img/structure/B8292014.png)
